2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorophenyl group, a thioether linkage, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with thiourea to yield the desired pyrimidinone compound . The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and room temperature conditions.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s thioether and carbonyl groups play crucial roles in its binding affinity and specificity . Additionally, its chlorophenyl group may facilitate interactions with hydrophobic pockets within the target proteins .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl: Similar in structure but with a benzo[d]thiazole core instead of a pyrimidinone.
Pyrazolo[3,4-d]pyrimidine derivatives: Share the pyrimidine core but differ in the substitution pattern and additional ring structures.
Benzo[b]thiophene-2-carboxamide derivatives: Contain a benzo[b]thiophene core and are investigated for similar biological activities.
Uniqueness
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioether linkage and chlorophenyl group are particularly noteworthy, as they contribute to its versatility in chemical synthesis and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-8-9(2)16-14(17-13(8)19)20-7-12(18)10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYOWAPGZIJCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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